2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate
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Overview
Description
80-O14B is a cationic lipid-like compound primarily utilized for the delivery of CRISPR/Cas9 systems . This compound has garnered significant attention due to its efficiency in facilitating the intracellular delivery of genetic material, making it a valuable tool in genetic engineering and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 80-O14B involves the reaction of specific lipid precursors under controlled conditions. The detailed synthetic route is proprietary, but it generally includes the esterification of fatty acids with amines and subsequent purification steps .
Industrial Production Methods: Industrial production of 80-O14B follows a similar synthetic route but on a larger scale. The process involves:
Esterification: Combining fatty acids with amines in the presence of a catalyst.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing
Chemical Reactions Analysis
Types of Reactions: 80-O14B primarily undergoes reactions typical of lipid-like compounds, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives .
Scientific Research Applications
80-O14B has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a delivery vehicle for other compounds.
Biology: Facilitates the delivery of genetic material into cells, making it a crucial tool in genetic engineering and molecular biology.
Medicine: Potential applications in gene therapy and the development of novel therapeutic strategies.
Industry: Utilized in the production of genetically modified organisms and in various biotechnological applications
Mechanism of Action
The primary mechanism of action of 80-O14B involves its ability to form complexes with genetic material, facilitating its delivery into cells. The compound interacts with the cell membrane, allowing the genetic material to enter the cell and exert its effects. The molecular targets and pathways involved include:
Cell Membrane Interaction: The cationic nature of 80-O14B allows it to interact with the negatively charged cell membrane.
Endosomal Escape: The compound facilitates the escape of genetic material from endosomes into the cytoplasm.
Comparison with Similar Compounds
Lipofectamine: Another cationic lipid used for genetic material delivery.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid used in liposome formulations for gene delivery.
PEI (Polyethylenimine): A polymer used for gene delivery.
Uniqueness of 80-O14B: 80-O14B stands out due to its high efficiency in delivering CRISPR/Cas9 systems compared to other cationic lipids. Its unique structure allows for better interaction with the cell membrane and improved endosomal escape, making it a preferred choice for genetic engineering applications .
Properties
Molecular Formula |
C35H70N2O4S4 |
---|---|
Molecular Weight |
711.2 g/mol |
IUPAC Name |
2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate |
InChI |
InChI=1S/C35H70N2O4S4/c1-5-7-9-11-13-15-17-19-30-42-44-32-28-40-34(38)22-26-37(25-21-24-36(3)4)27-23-35(39)41-29-33-45-43-31-20-18-16-14-12-10-8-6-2/h5-33H2,1-4H3 |
InChI Key |
ZEEOZNKECRKUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCC |
Origin of Product |
United States |
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